molecular formula C12H17ClFNO B13455903 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

Cat. No.: B13455903
M. Wt: 245.72 g/mol
InChI Key: XOGRVWKFYKMERK-UHFFFAOYSA-N
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Description

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)cyclopentan-1-amine hydrochloride
  • 1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Uniqueness

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H17ClFNO

Molecular Weight

245.72 g/mol

IUPAC Name

1-[amino-(4-fluorophenyl)methyl]cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C12H16FNO.ClH/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12;/h3-6,11,15H,1-2,7-8,14H2;1H

InChI Key

XOGRVWKFYKMERK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(C2=CC=C(C=C2)F)N)O.Cl

Origin of Product

United States

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